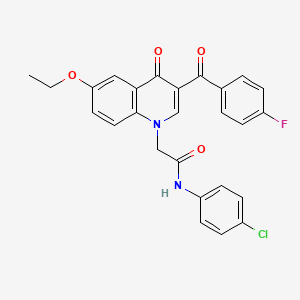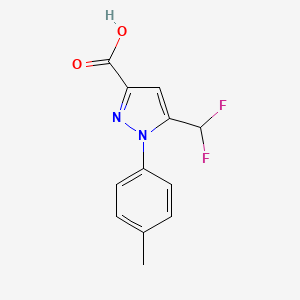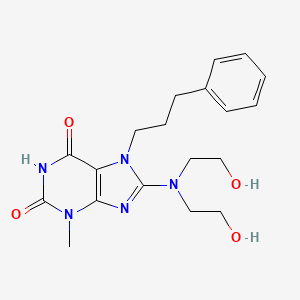![molecular formula C16H22ClN3O2 B2532399 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine CAS No. 1223196-72-2](/img/structure/B2532399.png)
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CPM' and is widely used in the synthesis of various chemical compounds. In
Wissenschaftliche Forschungsanwendungen
CPM has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and specialty chemicals. CPM has also been used in the development of new drug candidates for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of CPM is not well understood. However, it is believed that CPM acts as an inhibitor of certain enzymes and receptors in the body. This inhibition results in the modulation of various biochemical pathways, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
CPM has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. CPM has also been shown to improve cognitive function and memory in animal models. Furthermore, CPM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPM has several advantages for use in lab experiments. It is readily available and easy to synthesize. CPM is also stable under various conditions, making it suitable for use in various experiments. However, CPM has limitations in terms of its solubility, which can affect its efficacy in certain experiments. Additionally, CPM can be toxic at high concentrations, requiring caution in its use.
Zukünftige Richtungen
There are several future directions for the use of CPM in scientific research. One potential direction is the development of new drug candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the use of CPM in the development of new agrochemicals for crop protection. Furthermore, CPM can be used in the synthesis of new specialty chemicals for various industrial applications.
Conclusion:
In conclusion, 4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of various chemical compounds and has potential applications in the development of new drug candidates for the treatment of various diseases. CPM has several advantages for use in lab experiments, but caution is required due to its potential toxicity. There are several future directions for the use of CPM in scientific research, making it a promising compound for further study.
Synthesemethoden
The synthesis of CPM involves the reaction between 2-chloropyridine-4-carbonyl chloride and piperidine-4-methanol in the presence of morpholine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under controlled conditions. The yield of CPM can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(morpholin-4-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-15-11-14(1-4-18-15)16(21)20-5-2-13(3-6-20)12-19-7-9-22-10-8-19/h1,4,11,13H,2-3,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEPTVMJXSXBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)




![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)
![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)


![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)
